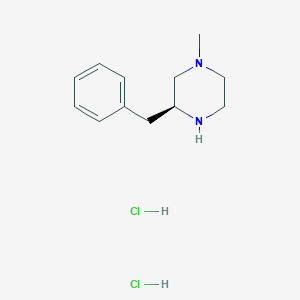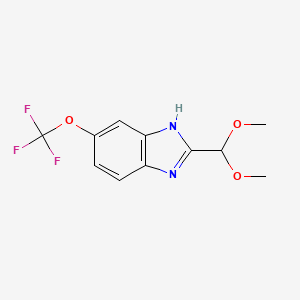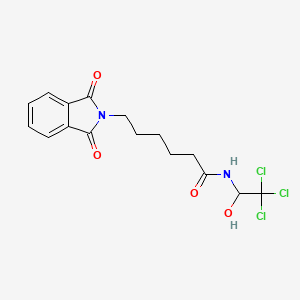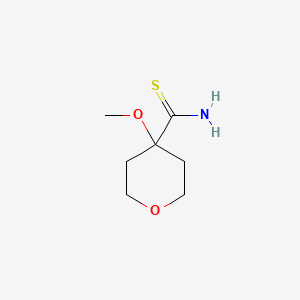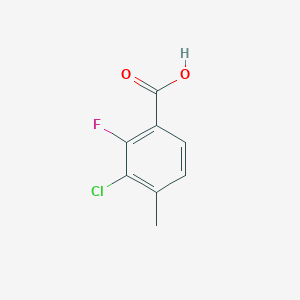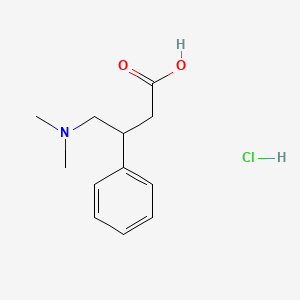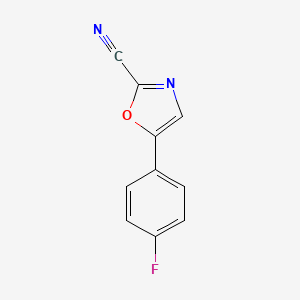
5-(4-Fluorophenyl)oxazole-2-carbonitrile
Overview
Description
“5-(4-Fluorophenyl)oxazole-2-carbonitrile” is a chemical compound that belongs to the oxazole family . Oxazoles are a class of aromatic organic compounds with a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The specific compound you’re asking about has a fluorophenyl group attached to it .
Molecular Structure Analysis
The molecular structure of “5-(4-Fluorophenyl)oxazole-2-carbonitrile” consists of an oxazole ring with a fluorophenyl group attached to it . The exact molecular formula or structure couldn’t be found in the available resources.Scientific Research Applications
Synthesis and Anticancer Evaluation
- A study by Kachaeva et al. (2018) focused on synthesizing and characterizing new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. These compounds showed significant anticancer activities, including growth inhibitory and cytostatic effects, particularly against leukemia cell lines. This research suggests potential applications in developing new anticancer drugs Kachaeva, S. Pilyo, V. Zhirnov, V. Brovarets.
Chemical Synthesis and Properties
- Chumachenko et al. (2014) synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoethyl or phthalimidopropyl substituents. These compounds exhibit interesting chemical properties, suggesting potential applications in various chemical syntheses and research S. Chumachenko, O. Shablykin, A. N. Vasilenko, V. Brovarets.
Microwave-Mediated Synthesis
- Spencer et al. (2012) demonstrated the microwave-mediated synthesis of a 2-substituted-5-aminooxazole-4-carbonitrile library, emphasizing the structural diversity achievable through this method. This study highlights the potential of these compounds in creating diverse molecular libraries for research purposes J. Spencer, Hiren Patel, Jahangir Amin, et al..
Antiviral Activity
- A 2019 study by Kachaeva et al. investigated the antiviral activities of 1,3-oxazole-4-carbonitrile derivatives against human cytomegalovirus (HCMV). The results showed that several compounds had higher antiviral activity compared to Ganciclovir, a standard anti-HCMV drug, indicating their potential in antiviral drug development M. Kachaeva, S. Pilyo, C. Hartline, et al..
Corrosion Inhibition
- Yadav et al. (2016) explored the use of pyranopyrazole derivatives, including those related to 1,3-oxazole-4-carbonitrile, as corrosion inhibitors for mild steel in HCl solution. Their study combines experimental and theoretical methods, showing these compounds' effectiveness in protecting steel against corrosion M. Yadav, Laldeep Gope, Nilam Kumari, Premanand Yadav.
Safety and Hazards
properties
IUPAC Name |
5-(4-fluorophenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOUGLIDQZGRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




